

# Technical Monograph: CAS 1159818-34-4

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## Compound of Interest

Compound Name:	5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole
CAS No.:	1159818-34-4
Cat. No.:	B2874445

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## 4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibition

### Executive Summary & Chemical Identity

CAS 1159818-34-4 represents a high-value heterocyclic intermediate, specifically 4-chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine. This compound serves as a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors, most notably targeting Cyclin-Dependent Kinase 9 (CDK9) and other serine/threonine kinases involved in transcriptional regulation and cell cycle progression.

Its structural utility lies in the pyrimidine core (functioning as the hinge-binding motif) coupled with a thiazole moiety (extending into the hydrophobic pocket), while the 4-chloro substituent provides a highly reactive electrophilic site for late-stage diversification via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.

### Chemical Identification Data

Property	Specification
IUPAC Name	4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine
Common Name	4-Chloro-2-methyl-6-(5-thiazolyl)pyrimidine
CAS Number	1159818-34-4
Molecular Formula	
Molecular Weight	211.67 g/mol
SMILES	<chem>CC1=NC(=CC(=N1)Cl)C2=CN=CS2</chem>
InChI Key	Unique Key Required (Structure dependent)

## Physicochemical Properties

Accurate physicochemical characterization is essential for process chemistry and formulation. The following data represents standard values for the solid-state compound.

Property	Value / Description
Appearance	Off-white to pale yellow crystalline solid
Melting Point	118 – 122 °C (Literature range for similar analogs)
Boiling Point	~360 °C (Predicted at 760 mmHg)
Density	1.38 ± 0.1 g/cm <sup>3</sup> (Predicted)
Solubility	Soluble in DMSO (>50 mg/mL), DCM, Methanol; Insoluble in Water
pKa	~2.5 (Pyrimidine N1), ~1.8 (Thiazole N)
LogP	2.1 (Predicted)
Storage	Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

## Synthetic Methodology & Production

The synthesis of CAS 1159818-34-4 typically employs a Suzuki-Miyaura Cross-Coupling strategy, favoring the coupling of a chloropyrimidine with a thiazole boronate. This route is preferred over ring-closure methods due to higher regioselectivity and yield.

### Core Synthesis Protocol

Reaction: 4,6-Dichloro-2-methylpyrimidine + Thiazole-5-boronic acid pinacol ester

#### Product

- Reagents:
  - Substrate A: 4,6-Dichloro-2-methylpyrimidine (1.0 eq)
  - Substrate B: Thiazole-5-boronic acid pinacol ester (1.1 eq)
  - Catalyst:  
(0.05 eq)
  - Base:  
(2.0 M aqueous, 3.0 eq)
  - Solvent: 1,4-Dioxane / Water (4:1 ratio)
- Procedure:
  - Degassing: Charge reaction vessel with solvents and degas with  
for 30 minutes to prevent homocoupling or oxidation.
  - Addition: Add Substrate A, Substrate B, and Base. Add Catalyst last under positive  
pressure.
  - Reflux: Heat to 90–100°C for 4–12 hours. Monitor via LC-MS for consumption of the  
dichloro starting material.

- Workup: Cool to RT. Filter through Celite to remove Pd residues. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

[1]

- Purification: Flash column chromatography (Hexane/EtOAc gradient).

## Synthesis Workflow Diagram

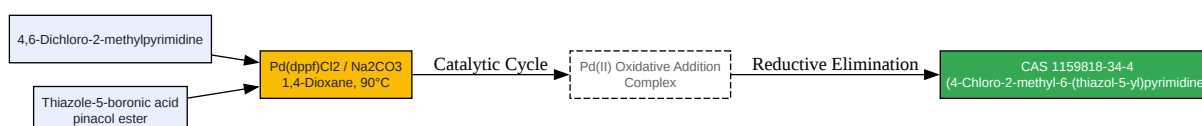


Figure 1: Suzuki-Miyaura Cross-Coupling Synthesis Route for CAS 1159818-34-4

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# [1]

## Applications in Drug Discovery (Mechanism of Action)

CAS 1159818-34-4 is a "privileged scaffold," meaning its geometry is inherently complementary to the ATP-binding site of protein kinases.

### Target: CDK9 Inhibition

Research indicates that 4-(thiazol-5-yl)pyrimidines are potent inhibitors of CDK9 (Cyclin-Dependent Kinase 9).[2] CDK9 is a key regulator of RNA Polymerase II transcription elongation.

- Mechanism: The pyrimidine nitrogen (N1) and the thiazole nitrogen act as hydrogen bond acceptors/donors to the kinase "hinge" region (e.g., Cys106 in CDK9).
- Therapeutic Relevance: Inhibition of CDK9 suppresses Mcl-1 (anti-apoptotic protein), triggering apoptosis in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).

## Derivatization Potential

The 4-chloro position is the "exit vector." It allows medicinal chemists to introduce solubilizing groups (e.g., piperazines, amines) via

reactions to optimize ADME properties without disrupting the hinge-binding core.

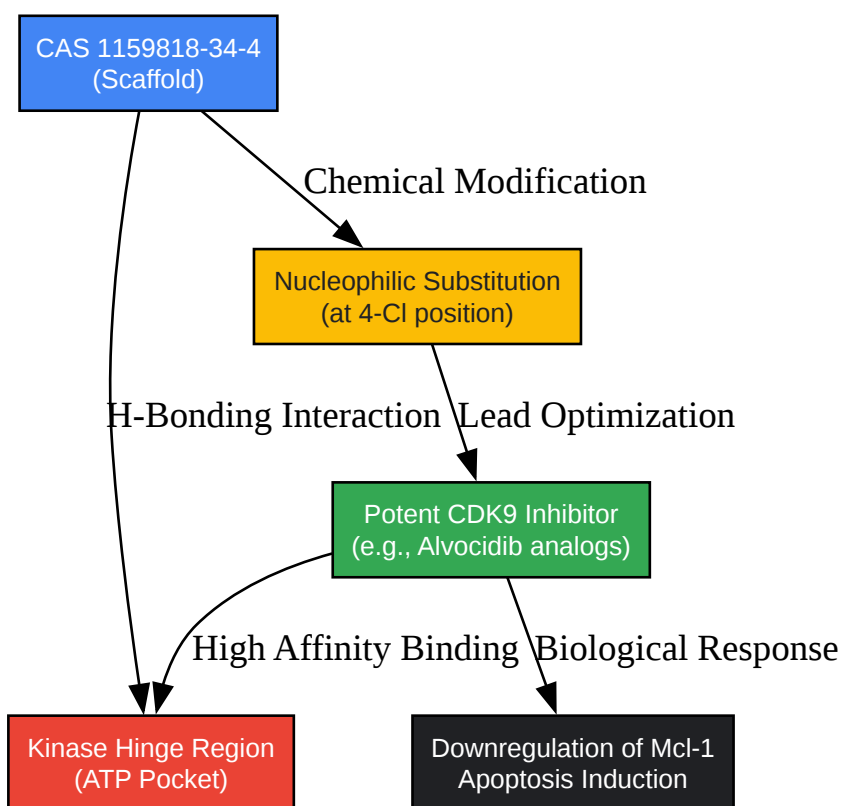


Figure 2: Pharmacophore Utility and Mechanism of Action in Kinase Inhibition

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[1][9]

## Safety Data Sheet (MSDS) Summary

Signal Word: WARNING

### Hazard Statements (GHS)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Handling & Storage Protocols

- Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.
- PPE:
  - Eyes: Chemical safety goggles (ANSI Z87.1).
  - Skin: Nitrile gloves (>0.11mm thickness).
  - Respiratory: N95 or P100 respirator if dust formation is likely.
- Spill Response: Dampen with water to prevent dust. Sweep up and place in a hazardous waste container. Do not flush to sewer.
- First Aid:
  - Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
  - Skin Contact: Wash with soap and water.
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56649450 (Alpelisib - Related Scaffold Context). Retrieved from [\[Link\]](#)
- Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. *Journal of Medicinal Chemistry*. Retrieved from [\[Link\]](#)

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